Acetonitrile, [(3-phenyl-2-propenyl)oxy]-
CAS No.: 68060-32-2
Cat. No.: VC8401092
Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.
![Acetonitrile, [(3-phenyl-2-propenyl)oxy]- - 68060-32-2](/images/structure/VC8401092.png)
Specification
CAS No. | 68060-32-2 |
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Molecular Formula | C11H11NO |
Molecular Weight | 173.21 g/mol |
IUPAC Name | 2-(3-phenylprop-2-enoxy)acetonitrile |
Standard InChI | InChI=1S/C11H11NO/c12-8-10-13-9-4-7-11-5-2-1-3-6-11/h1-7H,9-10H2 |
Standard InChI Key | NCCQCIAYLKHTPZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C=CCOCC#N |
Canonical SMILES | C1=CC=C(C=C1)C=CCOCC#N |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 2-[(3-phenylprop-2-en-1-yl)oxy]acetonitrile, reflects its hybrid structure combining acetonitrile’s nitrile group with a propenyloxy-phenyl moiety. The phenylpropenyl ether group introduces steric and electronic effects that influence its reactivity. Key physicochemical properties include:
Property | Value |
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Molecular Formula | C₁₁H₁₁NO |
Molar Mass | 173.21 g/mol |
Appearance | Colorless liquid |
Solubility | Ethanol, ether, chloroform |
Stability | Light-sensitive |
The compound’s solubility in polar organic solvents facilitates its use in reaction media, while its sensitivity to light and reactive agents necessitates careful handling .
Synthetic Routes and Preparation Methods
Primary Synthesis Pathway
The most documented synthesis involves reacting phenylpropanol with copper cyanide under controlled conditions. This nucleophilic substitution reaction proceeds via the displacement of the hydroxyl group in phenylpropanol by the cyanide ion, yielding the target compound. Key parameters include:
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Temperature: Moderate heating (50–70°C)
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Catalyst: Copper cyanide
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Solvent: Polar aprotic solvents (e.g., dimethylformamide)
This method prioritizes yield optimization while minimizing side reactions such as polymerization of the propenyl group .
Alternative Approaches
While less documented, potential alternative routes could involve:
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Alkylation of Acetonitrile: Using propenyloxy-phenyl halides as electrophiles.
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Cross-Coupling Reactions: Palladium-catalyzed coupling between cyanomethyl ethers and phenylpropenyl derivatives.
These methods remain theoretical but highlight avenues for further research into scalable production.
Applications in Organic Synthesis and Industrial Chemistry
Role as a Synthetic Intermediate
The compound’s nitrile group and ether linkage make it a valuable precursor for:
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Pharmaceutical Agents: Nitriles are pivotal in constructing heterocycles (e.g., pyrimidines, triazoles) found in bioactive molecules.
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Agrochemicals: Functionalization of the propenyl group can yield pesticides or herbicides.
Solvent and Catalytic Applications
In non-polar reactions, its moderate polarity and stability under inert atmospheres allow its use as a co-solvent. Additionally, the nitrile group may participate in Lewis acid-catalyzed reactions, though this remains underexplored .
Hazard | Precautionary Measure |
---|---|
Toxicity | Use fume hoods, PPE |
Irritation | Avoid skin/eye contact |
Light Sensitivity | Store in amber glass |
Disposal and Environmental Impact
Incinerating small quantities in a certified facility is recommended. Environmental persistence data are lacking, but its structural similarity to persistent organic pollutants warrants cautious waste management .
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